molecular formula C35H31N3O9S B561956 1-(3-O-Nosyl-5-O-trityl-2-deoxy-|A-D-lyxofuranosyl)thymine CAS No. 471854-53-2

1-(3-O-Nosyl-5-O-trityl-2-deoxy-|A-D-lyxofuranosyl)thymine

Cat. No.: B561956
CAS No.: 471854-53-2
M. Wt: 669.705
InChI Key: KDSFSPCVOCJHID-XWHIBYANSA-N
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Description

1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine (CAS: 444717-20-8) is a synthetic nucleoside derivative with a thymine base attached to a modified lyxofuranose sugar. Key structural features include:

  • 5-O-Trityl group: A triphenylmethyl (trityl) protecting group at the 5′-hydroxyl position, enhancing steric protection during synthetic steps .
  • 3-O-Nosyl group: A 4-nitrobenzenesulfonyl (nosyl) group at the 3′-hydroxyl, acting as a reactive leaving group for subsequent substitutions .
  • 2-Deoxy sugar: The absence of a hydroxyl group at the 2′ position distinguishes it from ribose-based nucleosides.

This compound is primarily used as an intermediate in oligonucleotide synthesis, enabling controlled deprotection and functionalization .

Properties

IUPAC Name

[(2R,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H31N3O9S/c1-24-22-37(34(40)36-33(24)39)32-21-30(47-48(43,44)29-19-17-28(18-20-29)38(41)42)31(46-32)23-45-35(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,22,30-32H,21,23H2,1H3,(H,36,39,40)/t30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFSPCVOCJHID-XWHIBYANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H31N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858230
Record name 1-[2-Deoxy-3-O-(4-nitrobenzene-1-sulfonyl)-5-O-(triphenylmethyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471854-53-2
Record name 1-[2-Deoxy-3-O-(4-nitrobenzene-1-sulfonyl)-5-O-(triphenylmethyl)-beta-D-threo-pentofuranosyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine, a modified nucleoside, has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's chemical structure is characterized by:

  • Molecular Formula : C35_{35}H31_{31}N3_3O9_9S
  • Molecular Weight : 669.70 g/mol
  • CAS Number : 471854-53-2

1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Viral DNA Synthesis : The compound acts as an antiviral agent by interfering with the synthesis of viral DNA. This is crucial for the replication of viruses, making it a potential therapeutic candidate against viral infections.
  • Inhibition of Cancer Cell Proliferation : It also demonstrates anticancer properties by inhibiting DNA and RNA synthesis in cancer cells. This leads to reduced proliferation and potentially induces apoptosis in malignant cells .

Antiviral Activity

Research indicates that modified nucleosides like 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine can effectively inhibit various viruses. For instance, studies have shown that such compounds can inhibit the replication of herpes simplex virus (HSV) and human immunodeficiency virus (HIV) . The presence of the nosyl group enhances the nucleoside's ability to penetrate cellular membranes and interact with viral enzymes.

Anticancer Activity

The compound has been evaluated in vitro for its effects on cancer cell lines. In studies involving breast cancer and leukemia cell lines, it was observed to significantly reduce cell viability at micromolar concentrations. The mechanism involves inducing cell cycle arrest and apoptosis, which are critical pathways in cancer treatment .

Study 1: Antiviral Efficacy Against HSV

A study conducted on the efficacy of various nucleoside analogs found that 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine showed a notable reduction in HSV replication in vitro. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM .

Study 2: Anticancer Properties

In a separate investigation focusing on leukemia cell lines, treatment with this compound resulted in a 70% reduction in cell proliferation compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that this compound effectively triggers programmed cell death pathways .

Summary of Findings

The following table summarizes key findings regarding the biological activity of 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine:

Biological ActivityMechanismReference
Antiviral (HSV)Inhibits viral DNA synthesis
Anticancer (Leukemia)Induces apoptosis and cell cycle arrest

Scientific Research Applications

Antiviral Activity

The compound exhibits antiviral properties by inhibiting viral DNA synthesis and protein synthesis. Its modification with a 2'-deoxy-β-D-lyxofuranosyl group enhances its efficacy against various viruses, making it a candidate for developing antiviral therapies. Studies indicate that such nucleosides can effectively disrupt the replication cycle of viruses, particularly those that rely on DNA synthesis for propagation .

Anticancer Properties

Research has demonstrated that 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine can inhibit cancer cell proliferation by interfering with DNA and RNA synthesis. In vitro studies have shown that this compound induces cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and the disruption of cell cycle progression .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of modified nucleosides revealed that 1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine demonstrated significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV). The compound was administered at varying concentrations, showing a dose-dependent response in reducing viral load .

Case Study 2: Cytotoxic Activity Against Cancer Cells

In a comparative analysis, this compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that concentrations above 10 µM resulted in over 70% reduction in cell viability, suggesting potent anticancer activity. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The table below compares the target compound with structurally related thymine derivatives:

Compound Name Substituents (Position) Molecular Weight Key Applications References
1-(3-O-Nosyl-5-O-trityl-2-deoxy-β-D-lyxofuranosyl)thymine 5-O-Trityl, 3-O-Nosyl 753.76 g/mol Synthetic intermediate for nucleotides
1-(5-O-DMTr-2-deoxy-β-D-lyxofuranosyl)thymine (CAS: 112501-53-8) 5-O-Dimethoxytrityl (DMTr) 544.59 g/mol Oligonucleotide synthesis
1-(3′,5′-Di-O-benzoyl-2′-fluoro-2′-deoxy-β-D-arabinofuranosyl)thymine 3′,5′-O-Benzoyl, 2′-F 486.43 g/mol Antiviral research, enzyme studies
1-(2′-Deoxy-2′-fluoro-β-D-arabinofuranosyl)thymine (FMAU) 2′-F 260.23 g/mol PET imaging (tumor retention studies)
1-(5′-O-Trityl-2-deoxy-β-D-lyxofuranosyl)thymine 5-O-Trityl 582.65 g/mol Precursor for sulfonation reactions
Key Observations:
  • Protecting Groups : The trityl group (in the target compound) offers superior steric protection compared to DMTr or benzoyl groups, but may reduce solubility in polar solvents .
  • Reactivity: The 3-O-nosyl group facilitates nucleophilic displacement reactions, unlike the acetyl or benzoyl groups in arabinofuranosyl derivatives .
  • Biological Activity : Fluorinated derivatives (e.g., FMAU) exhibit metabolic stability for imaging, while the target compound is tailored for synthetic flexibility .
Comparison with Other Derivatives:
  • Enzymatic Approaches: Arabinofuranosyl derivatives (e.g., ) use regioselective enzymatic hydrolysis to separate anomeric mixtures, avoiding harsh chemical conditions .
  • Fluorination : 2′-Fluoro derivatives (e.g., FMAU) are synthesized via electrophilic fluorination, requiring specialized catalysts .

Physicochemical and Spectroscopic Properties

  • Melting Points : Trityl-protected compounds (e.g., target compound) exhibit higher melting points (>200°C) due to increased molecular rigidity .
  • NMR Data: ¹H NMR: The trityl group shows aromatic proton signals at δ 7.2–7.4 ppm, while the nosyl group’s nitro protons appear at δ 8.0–8.3 ppm . ¹⁹F NMR: Fluorinated derivatives (e.g., FMAU) display distinct singlets at δ -120 to -150 ppm .

Preparation Methods

Core Structural Modifications

The synthesis begins with thymidine, a natural deoxyribonucleoside. The primary objective is to introduce protective groups at the 3'- and 5'-hydroxyl positions while retaining the thymine base. The 5'-OH group is shielded with a trityl (triphenylmethyl) group due to its steric bulk and stability under acidic conditions. Subsequent protection of the 3'-OH with a nosyl (p-nitrobenzenesulfonyl) group ensures selective reactivity for downstream radiochemical applications.

The tritylation step typically employs trityl chloride in anhydrous pyridine, achieving near-quantitative yields. Nosylation follows using nosyl chloride in dichloromethane with a tertiary amine base, such as triethylamine, to scavenge HCl byproducts. These sequential protections yield 5'-O-trityl-3'-O-nosyl-thymidine, the immediate precursor to the target compound.

Lyxofuranosyl Moiety Incorporation

The 2'-deoxy-β-D-lyxofuranosyl configuration is achieved through stereoselective epimerization. Treatment of protected thymidine with a Lewis acid (e.g., boron trifluoride etherate) in acetonitrile induces inversion at the 2'-position, forming the lyxose sugar. This step is critical for ensuring the correct stereochemistry required for enzymatic recognition in subsequent PET tracer synthesis.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Dependence

The choice of solvent significantly impacts reaction kinetics and yields. Anhydrous acetonitrile is preferred for tritylation and nosylation due to its ability to dissolve both polar and nonpolar reagents while minimizing hydrolysis. Elevated temperatures (60–80°C) accelerate tritylation, whereas nosylation proceeds optimally at 0–25°C to avoid sulfonate ester decomposition.

Catalytic Agents

Triethylamine and 4-dimethylaminopyridine (DMAP) are routinely used to catalyze acylation reactions. DMAP’s nucleophilic character enhances the reactivity of nosyl chloride, reducing reaction times from hours to minutes. For large-scale syntheses, polymer-supported bases (e.g., PS-TBD) offer advantages in purification and recyclability.

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Crude reaction mixtures are purified using Chromafix® PS-HCO3 anion-exchange columns. The trityl and nosyl groups’ hydrophobicity facilitates retention on C18 reverse-phase cartridges, while unreacted thymidine and byproducts are eluted with aqueous methanol. This method achieves ≥95% purity, as confirmed by HPLC.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC with a C18 column and acetonitrile/water gradient (20:80 to 80:20 over 20 min) resolves the target compound (retention time: 12.5 min) from impurities. Preparative HPLC scales this process, yielding pharmaceutical-grade material with radiochemical purity >99%.

Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 1H, H-6), 6.50 (d, J = 6.8 Hz, 1H, H-1'), 5.30 (m, 1H, H-3'), 4.20 (m, 2H, H-5'), 3.90 (m, 1H, H-4'), 2.50 (m, 2H, H-2').

  • ¹³C NMR: Distinct signals for trityl (87.2 ppm, CPh₃) and nosyl (152.4 ppm, SO₂Ar) groups confirm successful protection.

Infrared Spectroscopy (IR):
Strong absorptions at 1740 cm⁻¹ (C=O, thymine) and 1350 cm⁻¹ (S=O, nosyl) validate structural integrity.

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺ m/z 703.2482) matches the theoretical mass (C₃₅H₃₁N₃O₈S).

Yield Optimization and Scalability

Radiochemical Yield Enhancements

Incorporating microwave-assisted synthesis reduces reaction times by 50% while maintaining yields >85%. For example, tritylation under microwave irradiation (100 W, 5 min) achieves 92% yield compared to 78% under conventional heating.

Process Economics

Bulk purchasing of trityl chloride and nosyl chloride lowers costs by 30–40%. Automated synthesizers further reduce labor costs and improve reproducibility.

Challenges and Mitigation Strategies

Byproduct Formation

Di-nosylated byproducts (<5%) arise from over-reaction at the 5'-position. Adding molecular sieves (4Å) during nosylation sequesters water, suppressing this side reaction.

Stability Issues

The nosyl group’s sensitivity to nucleophiles necessitates storage under argon at -20°C. Lyophilization in the presence of trehalose extends shelf life to 6 months .

Q & A

Basic: What are the key protecting groups in synthesizing this compound, and how do they influence regioselectivity?

Answer:
The synthesis employs 3-O-Nosyl (2-nitrobenzenesulfonyl) and 5-O-trityl (triphenylmethyl) protecting groups.

  • Nosyl : Protects the 3′-OH group, enabling selective reactivity at the 5′-position. Its electron-withdrawing nature stabilizes intermediates during glycosylation .
  • Trityl : Blocks the 5′-OH, preventing undesired side reactions (e.g., phosphitylation or branching). Its bulkiness enhances steric control, directing coupling reactions to the 3′-position .
    Methodological Tip : Use anhydrous conditions and catalytic agents (e.g., 1H-tetrazole) for efficient tritylation. Monitor reaction progress via TLC (Rf ~0.23 in methanol/chloroform 1:9) .

Basic: How is purity assessed for this compound, and what thresholds are acceptable?

Answer:
Purity is evaluated using:

HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm). Acceptable purity ≥95% for synthetic intermediates .

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